

An In-depth Technical Guide to the Spectroscopic Data of Bromofluoropropane Isomers

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Compound of Interest

Compound Name: Bromofluoropropane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various isomers of **bromofluoropropane**. The information contained herein is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of compounds containing the **bromofluoropropane** moiety. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to Bromofluoropropane Isomers

Bromofluoropropanes are halogenated hydrocarbons with the chemical formula C_3H_6BrF . The constitutional isomers of this compound are distinguished by the positions of the bromine and fluorine atoms on the three-carbon propane backbone. The accurate identification of each isomer is critical in various fields, including medicinal chemistry and materials science, where specific isomeric forms can exhibit vastly different chemical and biological properties. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of these isomers.

The primary isomers of **bromofluoropropane** are:

- 1-Bromo-1-fluoropropane
- 1-Bromo-2-fluoropropane
- 1-Bromo-3-fluoropropane
- 2-Bromo-1-fluoropropane
- 2-Bromo-2-fluoropropane

This guide will systematically present the available spectroscopic data for each of these isomers.

Spectroscopic Data of Bromofluoropropane Isomers

The following sections provide a detailed summary of the NMR, IR, and MS data for the different **bromofluoropropane** isomers. The data has been compiled from various sources and is presented in a structured format for ease of comparison.

1-Bromo-1-fluoropropane

- Chemical Structure: $\text{CH}_3\text{CH}_2\text{CH}(\text{Br})\text{F}$
- CAS Number: 65291-92-1[1]

Table 1: Spectroscopic Data for 1-Bromo-1-fluoropropane

Spectroscopic Technique	Data
^1H NMR	Data not readily available in the conducted searches.
^{13}C NMR	Data not readily available in the conducted searches.
^{19}F NMR	Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy	Data not readily available in the conducted searches.
Mass Spectrometry (MS)	Data not readily available in the conducted searches.

1-Bromo-2-fluoropropane

- Chemical Structure: $\text{CH}_3\text{CH}(\text{F})\text{CH}_2\text{Br}$

Table 2: Spectroscopic Data for 1-Bromo-2-fluoropropane

Spectroscopic Technique	Data
^1H NMR	Data not readily available in the conducted searches.
^{13}C NMR	Data not readily available in the conducted searches.
^{19}F NMR	Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy	Data not readily available in the conducted searches.
Mass Spectrometry (MS)	Data not readily available in the conducted searches.

1-Bromo-3-fluoropropane

- Chemical Structure: BrCH2CH2CH2F
- CAS Number: 352-91-0[2][3]

Table 3: Spectroscopic Data for 1-Bromo-3-fluoropropane

Spectroscopic Technique	Data
¹ H NMR	Data available but specific chemical shifts and coupling constants were not found in the search results.
¹³ C NMR	Data available but specific chemical shifts were not found in the search results.
¹⁹ F NMR	Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy	Data available but specific absorption bands were not found in the search results.
Mass Spectrometry (MS)	Molecular Weight: 140.98 g/mol . The mass spectrum is characterized by the presence of isotopic peaks for bromine (⁷⁹ Br and ⁸¹ Br)[4][5][6].

2-Bromo-1-fluoropropane

- Chemical Structure: CH3CH(Br)CH2F
- CAS Number: 62122-17-2[7]

Table 4: Spectroscopic Data for 2-Bromo-1-fluoropropane

Spectroscopic Technique	Data
^1H NMR	Data not readily available in the conducted searches.
^{13}C NMR	Data not readily available in the conducted searches.
^{19}F NMR	Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy	Data not readily available in the conducted searches.
Mass Spectrometry (MS)	Data not readily available in the conducted searches.

2-Bromo-2-fluoropropane

- Chemical Structure: $\text{CH}_3\text{C}(\text{Br})(\text{F})\text{CH}_3$
- CAS Number: 2311-00-4[8]

Table 5: Spectroscopic Data for 2-Bromo-2-fluoropropane

Spectroscopic Technique	Data
^1H NMR	Data not readily available in the conducted searches.
^{13}C NMR	Data not readily available in the conducted searches.
^{19}F NMR	Data not readily available in the conducted searches.
Infrared (IR) Spectroscopy	Data not readily available in the conducted searches.
Mass Spectrometry (MS)	Data not readily available in the conducted searches.

Experimental Protocols

This section details the general methodologies for the key spectroscopic techniques used in the analysis of **bromofluoropropane** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and for directly observing the fluorine atoms in the molecule.

Sample Preparation:

- For a typical ^1H NMR experiment, dissolve 1-5 mg of the **bromofluoropropane** isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , DMSO- d_6)[9].
- For ^{13}C NMR, a higher concentration of the sample (around 10-50 mg) is generally required.
- The solution should be free of particulate matter to ensure optimal spectral resolution. Filtration through a small plug of glass wool or a syringe filter may be necessary.
- For volatile samples, it is important to use a sealed NMR tube to prevent evaporation.
- An internal standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, is typically added for chemical shift referencing. For ^{19}F NMR, an external or internal reference standard like CFCl_3 can be used.

Data Acquisition:

- ^1H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard pulse sequences are used to obtain the spectrum.
- ^{13}C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
- ^{19}F NMR: ^{19}F NMR is a highly sensitive technique due to the 100% natural abundance of the ^{19}F isotope[10]. Spectra are recorded on a spectrometer equipped with a fluorine probe. Proton decoupling can be employed to simplify the spectra.

The following diagram illustrates a general workflow for NMR analysis.

General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Liquid Samples):

- For liquid samples like **bromofluoropropanes**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- The plates are then gently pressed together to form a thin film.
- The assembled plates are placed in a sample holder in the IR spectrometer.

Data Acquisition:

- A background spectrum of the empty salt plates is first recorded.
- The sample spectrum is then acquired.
- The instrument's software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.
- Typically, multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

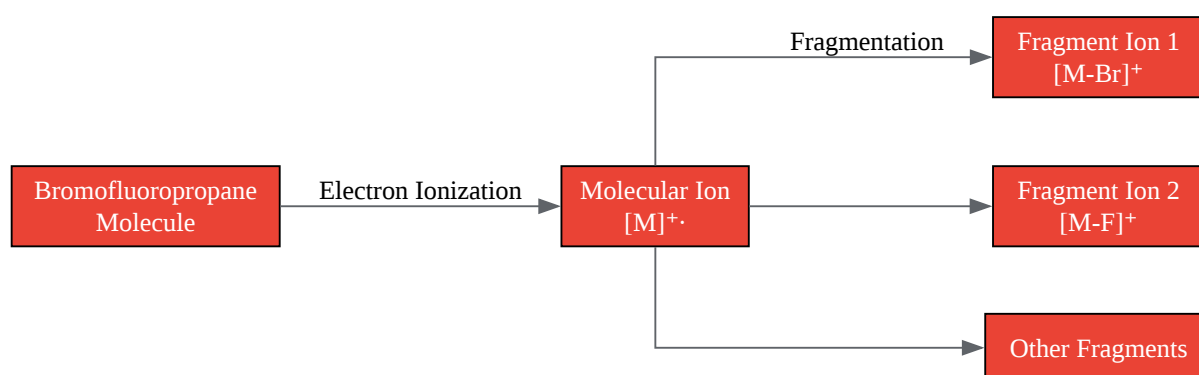
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction: For volatile compounds like **bromofluoropropanes**, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion ($M^{\cdot+}$).
- **Fragmentation:** The high energy of the EI process often causes the molecular ion to fragment into smaller, charged species. The fragmentation pattern is characteristic of the molecule's structure. For brominated compounds, a characteristic isotopic pattern is observed due to the presence of ^{79}Br and ^{81}Br isotopes in nearly equal abundance, resulting in M and M+2 peaks of similar intensity[11][12].
- **Mass Analysis and Detection:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

The following diagram illustrates the logical relationship in mass spectrometry fragmentation.



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Simplified fragmentation pathway in EI-MS.

Conclusion

This guide has summarized the currently available spectroscopic data for the isomers of **bromofluoropropane** and provided an overview of the experimental protocols for their analysis. While data for some isomers, such as 1-bromo-3-fluoropropane, is partially available,

a comprehensive dataset for all isomers remains to be fully compiled from publicly accessible sources. The methodologies described herein provide a solid foundation for researchers to acquire and interpret the necessary spectroscopic data for the unambiguous identification and characterization of these important halogenated compounds. Further research is encouraged to populate the missing data and create a complete spectroscopic library for all **bromofluoropropane** isomers.

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